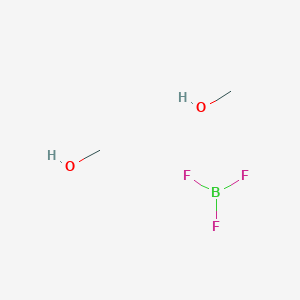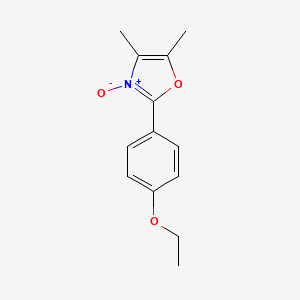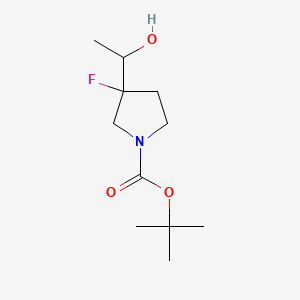
2-(4-Cyanophenyl)thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cyanophenyl)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a cyanophenyl group at the 2-position and a carboxylic acid group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 2-(4-Cyanophenyl)thiazole-4-carboxylic acid typically involves the reaction of 4-cyanobenzaldehyde with thiosemicarbazide to form a thiazole intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
2-(4-Cyanophenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and amines
Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .
Applications De Recherche Scientifique
2-(4-Cyanophenyl)thiazole-4-carboxylic acid has significant applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(4-Cyanophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-Cyanophenyl)thiazole-4-carboxylic acid include:
2-(4-Pyridyl)thiazole-4-carboxylic acid: Used as a pharmaceutical intermediate and in organic synthesis.
2-(4-Chlorophenyl)thiazole-4-carboxylic acid: Known for its antimicrobial properties.
2-(4-Bromophenyl)thiazole-4-carboxylic acid: Studied for its potential antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C11H6N2O2S |
|---|---|
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
2-(4-cyanophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H6N2O2S/c12-5-7-1-3-8(4-2-7)10-13-9(6-16-10)11(14)15/h1-4,6H,(H,14,15) |
Clé InChI |
CRWHJXGOSWJZLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=NC(=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy-N,N-dimethylpropan-1-amine](/img/structure/B13906657.png)




![Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate](/img/structure/B13906697.png)
![4-Ethyl-5-(5,6,7,8-tetrahydro-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13906704.png)



